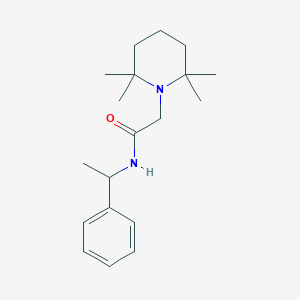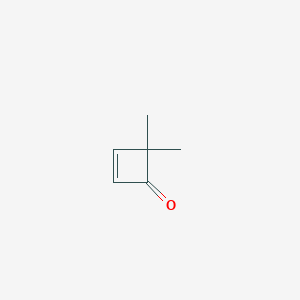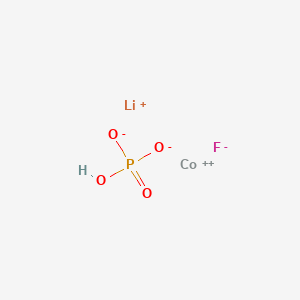
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) is an inorganic compound that consists of cobalt, lithium, fluoride, and hydrogen phosphate ions in a 1:1:1:1 ratio
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) typically involves the reaction of cobalt(2+) salts with lithium fluoride and hydrogen phosphate under controlled conditions. One common method is to dissolve cobalt(2+) chloride, lithium fluoride, and sodium hydrogen phosphate in water, followed by precipitation and filtration to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the purity and yield of the final product.
Industrial Production Methods
Industrial production of cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) may involve large-scale chemical reactors where the reactants are mixed in precise stoichiometric ratios. The process may include steps such as crystallization, filtration, and drying to ensure the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt(2+) ion can be oxidized to cobalt(3+) under certain conditions.
Substitution Reactions: The fluoride ion can be substituted by other halides or nucleophiles.
Acid-Base Reactions: The hydrogen phosphate ion can participate in acid-base reactions, acting as either an acid or a base depending on the pH of the solution.
Common Reagents and Conditions
Common reagents used in reactions with cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. The reaction conditions, such as temperature, solvent, and concentration, are critical in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) depend on the specific reaction conditions and reagents used. For example, oxidation of cobalt(2+) can lead to the formation of cobalt(3+) compounds, while substitution reactions can yield various halide or nucleophile-substituted products.
科学研究应用
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Investigated for its potential role in biological systems, such as enzyme inhibition and metal ion transport.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as batteries and electronic devices, due to its unique electrochemical properties.
作用机制
The mechanism of action of cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) involves its interaction with molecular targets and pathways in various systems. For example, in biological systems, the cobalt(2+) ion can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The fluoride and hydrogen phosphate ions can also participate in various biochemical pathways, influencing cellular processes and signaling.
相似化合物的比较
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) can be compared with other similar compounds, such as:
Cobalt(2+) lithium chloride hydrogen phosphate (1/1/1/1): Similar in structure but with chloride instead of fluoride, which can lead to different chemical properties and reactivity.
Cobalt(2+) sodium fluoride hydrogen phosphate (1/1/1/1): Similar but with sodium instead of lithium, affecting its solubility and ionic interactions.
Cobalt(2+) lithium fluoride sulfate (1/1/1/1):
The uniqueness of cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) lies in its specific combination of ions, which imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications.
属性
CAS 编号 |
52934-02-8 |
|---|---|
分子式 |
CoFHLiO4P |
分子量 |
180.9 g/mol |
IUPAC 名称 |
lithium;cobalt(2+);hydrogen phosphate;fluoride |
InChI |
InChI=1S/Co.FH.Li.H3O4P/c;;;1-5(2,3)4/h;1H;;(H3,1,2,3,4)/q+2;;+1;/p-3 |
InChI 键 |
YBAZLSDOYSHXII-UHFFFAOYSA-K |
规范 SMILES |
[Li+].OP(=O)([O-])[O-].[F-].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


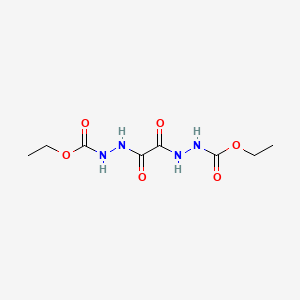
![S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate](/img/structure/B14647113.png)
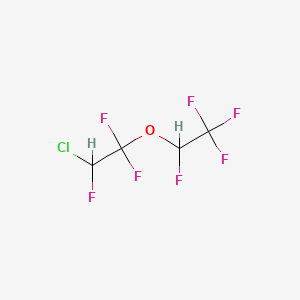
![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
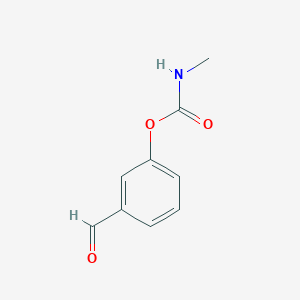
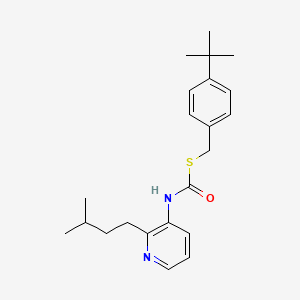
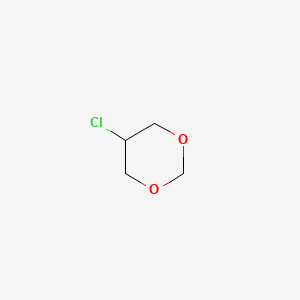
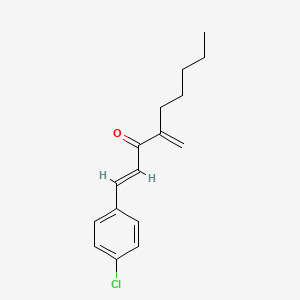
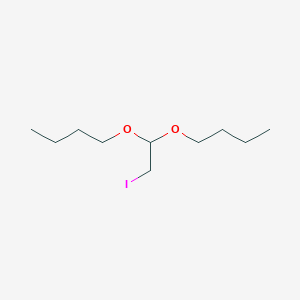
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
![2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid](/img/structure/B14647208.png)
